2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is a chemical compound with the CAS Number: 1087788-73-5 . It has a molecular weight of 299.05 and its IUPAC name is 2,2,2-trifluoroethyl 5-bromo-2-pyridinylcarbamate .
Molecular Structure Analysis
The InChI code for 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is 1S/C8H6BrF3N2O2/c9-5-1-2-6 (13-3-5)14-7 (15)16-4-8 (10,11)12/h1-3H,4H2, (H,13,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is a powder that is stored at room temperature .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- Azirine Strategy for Synthesis : Utilization of trifluoromethyl-containing building blocks for the preparation of trifluoromethyl-substituted aminopyrroles, highlighting a methodological approach in synthesizing complex organic structures with potential applications in pharmaceuticals and agrochemicals (Khlebnikov et al., 2018).
- Modular Synthesis of C-ribonucleosides : Development of a general and practical methodology for preparing diverse substituted pyridinyl and pyridinyl C-ribonucleosides, showcasing the versatility of bromopyridyl compounds in synthesizing nucleoside analogs (Štefko et al., 2011).
Medicinal Chemistry and Drug Design
- Antibacterial Activity : Investigation of novel ethan-1-amine derivatives for their potential antibacterial properties, demonstrating the role of trifluoromethyl groups in enhancing biological activity (Prasad, 2021).
- Electrocatalytic Carboxylation : A new electrochemical procedure for carboxylating 2-amino-5-bromopyridine with CO2, showing an innovative approach to incorporating carbon dioxide into organic molecules, which could have implications for developing more sustainable chemical processes (Feng et al., 2010).
Advanced Materials and Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Research into efficient OLEDs with low efficiency roll-off, utilizing iridium emitters with specific ligands, indicating the potential of trifluoromethylated compounds in enhancing the performance of electronic and photonic devices (Jin et al., 2014).
Fluorine Chemistry
- Fluorinated Probes for NMR : Evaluation of trifluoromethyl probes for their sensitivity in fluorine (19F) NMR, crucial for studying protein conformations and interactions, emphasizing the importance of fluorinated compounds in biochemical research (Ye et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c9-5-1-2-6(13-3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVRSIIMXVMJNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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